

"trans-4-Isopropylcyclohexanecarboxylic acid" solubility

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Compound of Interest

trans-4-
Compound Name: *Isopropylcyclohexanecarboxylic acid*

Cat. No.: B032055

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An In-depth Technical Guide to the Solubility of **trans-4-Isopropylcyclohexanecarboxylic Acid**

This guide provides a comprehensive technical overview of the solubility of **trans-4-Isopropylcyclohexanecarboxylic acid** (CAS 7077-05-6), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties governing its solubility, the impact of environmental factors, and robust methodologies for its experimental determination.

Introduction: The Significance of a Key Intermediate

Trans-4-Isopropylcyclohexanecarboxylic acid is a white crystalline powder with the molecular formula C₁₀H₁₈O₂.^{[1][2]} Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of Nateglinide, a D-phenylalanine derivative used as a hypoglycemic agent to manage type 2 diabetes.^{[1][3][4][5][6][7]} Understanding and controlling the solubility of this intermediate is paramount for optimizing reaction kinetics, maximizing yield, ensuring purity during synthesis, and developing efficient downstream processing.

Part 1: Core Physicochemical Properties

The solubility of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. The presence of a bulky, non-polar isopropylcyclohexane group combined with a polar carboxylic acid function creates a molecule with distinct solubility behavior.

Table 1: Physicochemical Properties of **trans-4-Isopropylcyclohexanecarboxylic acid**

Property	Value	Source(s)
CAS Number	7077-05-6	[1][2][8]
Molecular Formula	C10H18O2	[1][8][9]
Molecular Weight	170.25 g/mol	[1][8][9][10]
Appearance	White to off-white crystalline powder/solid	[1][2][3][11][12]
Melting Point	95 °C	[1][2][3][8][11]
Boiling Point	263.8 °C (at 760 mmHg)	[1][8]
Predicted pKa	4.91 ± 0.10	[1][5][11][12]
Predicted XLogP3	2.9	[9]

Part 2: Solubility Profile

The dual nature of the molecule—a large lipophilic core and a hydrophilic acidic group—results in limited solubility in polar protic solvents like water and better solubility in organic solvents.

Qualitative Solubility

Published data provides a general qualitative assessment of its solubility in common laboratory solvents.

Table 2: Qualitative Solubility Data

Solvent	Solubility	Source(s)
Water	Practically Insoluble	[12][13]
Methanol	Slightly Soluble	[1][5][11]
DMSO	Slightly Soluble	[1][5][11]
Ethanol	Soluble	[12]
Chloroform	Soluble	[12]
Ethyl Acetate	Soluble	[12]
Acetonitrile	Sparingly Soluble	[13]
Octanol	Sparingly Soluble	[13]

Note: Quantitative solubility data (e.g., in mg/mL or mol/L) is not widely available in public literature, underscoring the need for experimental determination for specific applications.

Part 3: Critical Factors Influencing Solubility

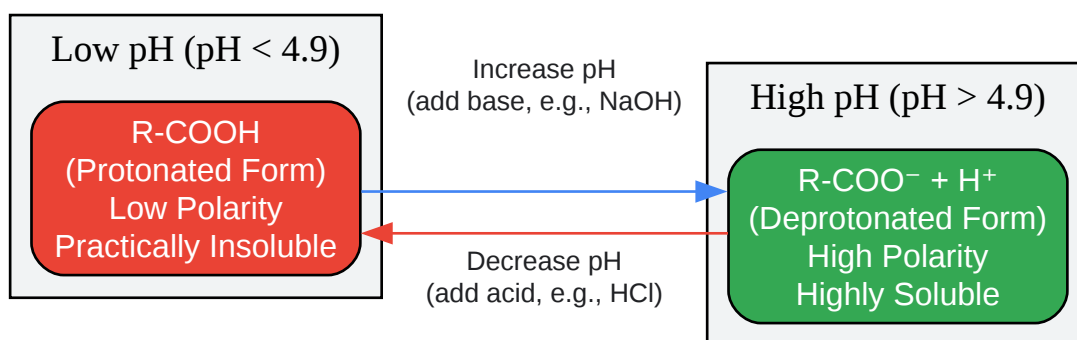
The solubility of **trans-4-Isopropylcyclohexanecarboxylic acid** is not a static property but is highly dependent on the chemical environment.

The Dominant Effect of pH

As a carboxylic acid, its solubility in aqueous media is profoundly influenced by pH. The carboxylic acid group has a predicted pKa of approximately 4.91.[1][5][11][12]

- At pH < pKa (Acidic Conditions): The compound exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and, due to the large non-polar cyclohexane ring, exhibits very low aqueous solubility.
- At pH > pKa (Neutral to Basic Conditions): The carboxylic acid group deprotonates to form its conjugate base, the carboxylate anion (R-COO⁻). This ionized form is significantly more polar and can readily participate in ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[14][15]

This principle is the basis for solubility in aqueous base solutions like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃), which is a classic qualitative test for carboxylic acids.[16][17][18]



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Caption: pH-dependent equilibrium of **trans-4-Isopropylcyclohexanecarboxylic acid**.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat. Therefore, an increase in temperature will typically increase both the rate of dissolution and the overall solubility of **trans-4-Isopropylcyclohexanecarboxylic acid** in a given solvent.[14][19] This is a critical parameter to control during synthesis and crystallization processes.

Solvent Polarity

The principle of "like dissolves like" is a useful guide.[19] The molecule's non-polar bulk makes it compatible with organic solvents like chloroform and ethyl acetate, while the polar carboxylic acid group allows for some interaction with more polar solvents like ethanol.[12] Its poor solubility in water is a direct result of the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, non-polar moiety.

Part 4: Experimental Determination of Solubility

Accurate solubility data is often determined empirically. The equilibrium shake-flask method is a standard and reliable technique.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a self-validating system to measure equilibrium solubility, ensuring that the measurement reflects a true saturated state.

1. Rationale and Preparation:

- Objective: To determine the concentration of a saturated solution of the analyte at a specific temperature.
- Materials: **trans-4-Isopropylcyclohexanecarboxylic acid** (purity $\geq 98\%$), selected solvent(s), analytical balance, temperature-controlled orbital shaker, volumetric flasks, centrifuge, filtration apparatus (e.g., 0.45 μm PTFE syringe filters), calibrated pH meter (for aqueous studies), analytical instrument for quantification (e.g., HPLC-UV, titrator).

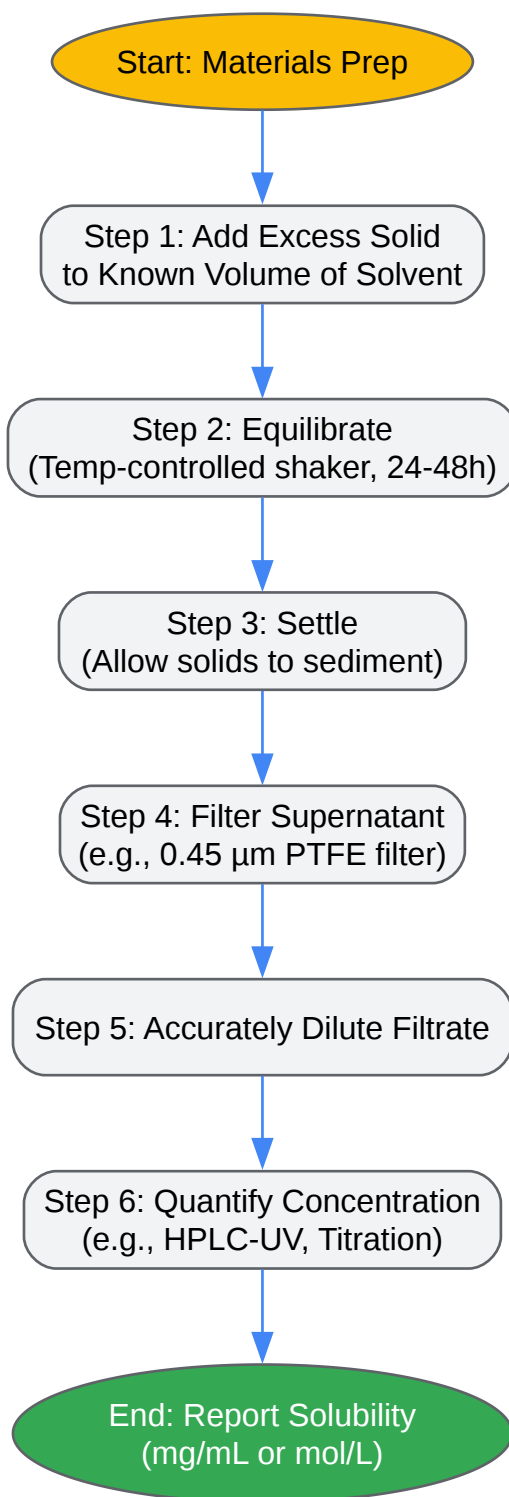
2. Step-by-Step Methodology:

- Excess Solute Addition: Add an excess amount of the solid acid to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or Erlenmeyer flask). The excess is critical to ensure that equilibrium is established with the solid phase present.
- Equilibration: Place the sealed containers in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours). The goal is to allow the system to reach thermodynamic equilibrium.
 - Expertise Insight: The time to reach equilibrium can vary. It is best practice to take measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
- Phase Separation: After equilibration, allow the containers to rest at the set temperature for a period (e.g., 2-4 hours) to allow undissolved solids to settle. This minimizes clogging during the subsequent filtration step.
- Sample Extraction and Clarification: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent.

- Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the solute onto the filter membrane.
- Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a validated analytical method.
 - HPLC-UV: A common method for organic acids. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is typically effective. Detection is usually performed at a low UV wavelength (~210 nm).[\[20\]](#)
 - Titration: For larger sample volumes, titration with a standardized solution of sodium hydroxide using an indicator like phenolphthalein can be a cost-effective method.[\[21\]](#)

3. Data Analysis:

- Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.
- The experiment should be performed in triplicate to ensure reproducibility and to report the solubility as a mean value with standard deviation.



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